4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Overview
Description
“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde” is a chemical compound that contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . Another method involves the use of a catalyst such as tetrabutylammonium bromide (TBAB) .
Molecular Structure Analysis
The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . This indicates that it contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .
Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also a derivative formed from the condensation of cyclohexanone .
Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa) , a density of 1.117 g/cm3 , and a flash point of 81 °C .
Scientific Research Applications
1. Structural Studies in Drug Development
A study on a structurally related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug, was conducted. This research involved X-ray and NMR analysis, providing insight into the compound's diastereomeric conformers and rotational barriers, crucial for drug development (Richter et al., 2022).
2. Pharmacological Evaluation
Another study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, similar in structure, for evaluating dopamine agonist activity. This research is vital for understanding the pharmacological potential of compounds with similar structures (Brubaker & Colley, 1986).
3. Polymer Development for Environmental Applications
Research on a Mannich base derivative of a compound containing 1,4-dioxa-8-azaspiro[4.5]decane demonstrated its application in creating polymers for removing carcinogenic azo dyes and aromatic amines from water. This study highlights the environmental applications of such compounds (Akceylan, Bahadir, & Yılmaz, 2009).
4. Growth-Regulating Chemicals in Agriculture
A compound synthesized from 1,4-dioxa-8-azaspiro[4.5]decane exhibited growth-regulating activity, as confirmed by NMR spectroscopy. This indicates potential applications in agriculture for enhancing or controlling plant growth (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/eye protection/face protection, and rinse cautiously with water for several minutes if it gets in the eyes .
properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKIWJFERFYECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377407 | |
Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79421-40-2 | |
Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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